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molecular formula C11H15ClO B8644533 3-Chloropropyl 3,4-dimethylphenyl ether

3-Chloropropyl 3,4-dimethylphenyl ether

Cat. No. B8644533
M. Wt: 198.69 g/mol
InChI Key: KTYIRUDAFDWGFB-UHFFFAOYSA-N
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Patent
US05973201

Procedure details

9.05 (45.6 mnol) of 1-chloro-3-(3,4-dimethylphenoxy)- propane obtained in step 1 was dissolved in 200 ml of toluene. To the resulting solution were added 14.8 g of NaN3, 2.9 g of n-Bu4NBr and 15.2 g of KI and the mixture was refluxed For 24 hours. The reaction mixture was washed with water and concentrated under a reduced pressure. The resulting residue was purified by chromatography (ethyl acetate: hexane=1:10) to obtain 9.04 g (yield 97%) of the title compound as a brown oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
14.8 g
Type
reactant
Reaction Step Two
Quantity
2.9 g
Type
catalyst
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([CH3:12])=[C:8]([CH3:13])[CH:7]=1.[N-:14]=[N+]=[N-].[Na+]>C1(C)C=CC=CC=1.[N+](CCCC)(CCCC)(CCCC)CCCC.[Br-]>[CH3:13][C:8]1[CH:7]=[C:6]([CH:11]=[CH:10][C:9]=1[CH3:12])[O:5][CH2:4][CH2:3][CH2:2][NH2:14] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCOC1=CC(=C(C=C1)C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
14.8 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
2.9 g
Type
catalyst
Smiles
[N+](CCCC)(CCCC)(CCCC)CCCC.[Br-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed For 24 hours
Duration
24 h
WASH
Type
WASH
Details
The reaction mixture was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by chromatography (ethyl acetate: hexane=1:10)

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(OCCCN)C=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 9.04 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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